4-Benzyloxyphenylhydrazine hydrochloride
Overview
Description
4-Benzyloxyphenylhydrazine hydrochloride is a chemical compound that can be used as a reagent in various chemical reactions. It is structurally related to phenylhydrazine derivatives, which are known to react with a variety of functional groups and can form complexes with metals. These derivatives have been studied for their potential biological activities and their ability to form stable complexes with transition metals, which can be characterized by various spectroscopic methods and molecular modeling .
Synthesis Analysis
The synthesis of phenylhydrazine derivatives often involves the reaction of hydrazine with other chemical entities. For instance, the synthesis of N'-(substituted-2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides involves the condensation of hydrazine hydrate with methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate, followed by treatment with substituted 2-chloro-3-formyl quinolines under ultrasonic irradiation . Similarly, the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides starts from N-alkylation of sodium saccharin with methyl chloroacetate, followed by ring expansion, hydrazinolysis, and reaction with various benzaldehydes .
Molecular Structure Analysis
The molecular structure of phenylhydrazine derivatives can be elucidated using spectroscopic methods such as IR, UV-Vis, NMR, and X-ray crystallography. For example, the structures of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its 4-chlorophenyl counterpart were determined using X-ray crystallography, revealing extensive intramolecular hydrogen bonds and half-chair conformations of the thiazine rings . The molecular structure of N-[1-(4-chlorophenyl)-1,4-dihydro-4-oxe-6-methylpyridazine-3-carbonyl]-N'-benzoylhydrazine was also determined by X-ray crystallography, showing the presence of hydrogen bonds that stabilize the crystal structure .
Chemical Reactions Analysis
Phenylhydrazine derivatives can undergo various chemical reactions. For instance, 4-aryl-1H-2,3-benzoxazin-1-ones react with phenylhydrazine to yield 1,3-diaryl-1,2-dihydrophthalazin-4-ones . The reaction of 4-benzyloxytetrahalogenopyridines with nucleophiles like N,N-dimethylhydrazine results in unexpected alkyl–oxygen cleavage, forming benzylammonium or triphenylphosphonium salts . Additionally, (E)-1-benzylidene-2-(4-chlorophenyl) hydrazine compounds are synthesized by condensation reactions of benzaldehydes with 4-chlorophenylhydrazine .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylhydrazine derivatives can be characterized by their spectral data and their reactivity in various chemical environments. The spectral data, including UV, IR, and NMR, can be correlated with substituent constants to understand the effects of substituents on the properties of these compounds . The thermal properties and decomposition kinetics of metal complexes formed with phenylhydrazine derivatives can be investigated to understand their stability and potential applications . The antimicrobial and antioxidant activities of these compounds are also of interest, as they can provide insights into their potential use in pharmaceutical applications .
Scientific Research Applications
Synthesis and Chemistry
- Chemical Synthesis and Therapeutic Applications : 4-Benzyloxyphenylhydrazine hydrochloride is involved in the synthesis of 1,2,3-Benzothiadiazine 1,1-dioxides. These derivatives have potential therapeutic applications, combining structural features of phthalazinone and benzothiadiazine compound families. Their properties have sparked research since the 1960s, hinting at therapeutic uses in various diseases (Gyűjtő et al., 2020).
Antibacterial Properties
- Antibacterial Activity : Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, including compounds synthesized from 4-benzoylphenylhydrazine hydrochloride, have been evaluated for antibacterial activities. The sulfamide derivative showed significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential in antibacterial applications (Bildirici et al., 2007).
Tumorigenic Effects
- Study on Tumorigenicity : A study on the tumorigenic effects of benzylhydrazine dihydrochloride, related to 4-benzyloxyphenylhydrazine hydrochloride, demonstrated its potential to induce lung tumors in mice. This research provides insights into the carcinogenic potential of related compounds (Tóth & Shimizu, 1976).
Synthesis of Novel Compounds
- Novel Compound Synthesis : The compound has been used in synthesizing new derivatives with potential biological activities. For example, the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, which were subjected to preliminary evaluation for antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).
Anti-inflammatory and Antimicrobial Agents
- Antimicrobial and Anti-inflammatory Research : Derivatives bearing an aryl sulfonate moiety, synthesized from compounds related to 4-benzyloxyphenylhydrazine hydrochloride, have been evaluated for anti-bacterial, anti-fungal, and anti-inflammatory activities. This indicates its relevance in developing new therapeutic agents (Kendre et al., 2015).
Safety and Hazards
4-Benzyloxyphenylhydrazine hydrochloride may cause skin and eye irritation, and may be harmful if inhaled, swallowed, or in contact with skin . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, and eye protection are advised .
Mechanism of Action
Target of Action
4-Benzyloxyphenylhydrazine hydrochloride is a pro-apoptotic agent that primarily targets estrogen receptors . These receptors play a crucial role in the regulation of the cell cycle and programmed cell death, or apoptosis .
Mode of Action
The compound interacts with its targets by binding to estrogen receptors and modulating their activity . This binding causes the estrogen receptor to dimerize with other estrogen receptors, resulting in increased transcription of genes that regulate programmed cell death .
Biochemical Pathways
The affected pathway is the estrogen receptor signaling pathway. The binding of 4-Benzyloxyphenylhydrazine hydrochloride to the estrogen receptors triggers a cascade of events leading to the transcription of genes involved in apoptosis . The downstream effects include the induction of apoptosis, particularly in cancer cells .
Result of Action
The molecular and cellular effects of 4-Benzyloxyphenylhydrazine hydrochloride’s action primarily involve the induction of apoptosis. This compound has been shown to induce apoptosis in breast cancer cells . It can also inhibit the growth of prostate cancer cells .
Action Environment
The action, efficacy, and stability of 4-Benzyloxyphenylhydrazine hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells. For instance, the compound’s efficacy may be reduced in environments where the concentration of estrogen receptors is low .
properties
IUPAC Name |
(4-phenylmethoxyphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c14-15-12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11;/h1-9,15H,10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNUPJXMCMTQCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200049 | |
Record name | (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52068-30-1 | |
Record name | Hydrazine, [4-(phenylmethoxy)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52068-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052068301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(benzyloxy)phenyl]hydrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.380 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Benzyloxyphenylhydrazine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6366B38VG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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